![molecular formula C12H22N4O2 B2727994 tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate CAS No. 2168568-86-1](/img/structure/B2727994.png)
tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate
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Overview
Description
tert-Butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate protecting group attached to a pyrazole-containing amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-pyrazole and tert-butyl carbamate.
Amination: The pyrazole ring is functionalized with an amino group through a nucleophilic substitution reaction.
Protection: The amino group is protected using tert-butyl carbamate to prevent unwanted side reactions.
Condensation: The protected amino pyrazole is then condensed with a suitable aldehyde or ketone to introduce the propan-2-yl group.
Final Assembly: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to maximize yield and purity. This might involve continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
The structure of tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate features a tert-butyl group, an amino group, and a carbamate moiety. These components contribute to its hydrophobic character and potential biological interactions.
Research indicates that this compound exhibits various biological activities. Its structure suggests potential roles as an enzyme inhibitor or modulator in biochemical pathways. For instance, compounds similar to this carbamate have been studied for their ability to inhibit proteases, which are crucial in numerous disease processes, including viral infections.
Pharmacological Applications
The potential applications of this compound span across several areas:
- Antiviral Agents : Given its structural similarities to known protease inhibitors, it may exhibit efficacy against viral pathogens.
- Therapeutic Agents : The modulation of enzyme activity positions this compound as a candidate for treating diseases associated with enzyme dysregulation.
Case Study 1: Protease Inhibition
A comparative study involving dipeptide-type compounds demonstrated that certain structural modifications could significantly enhance inhibitory activity against SARS-CoV 3CL protease. The results indicated that modifications led to IC₅₀ values in the low micromolar range, suggesting that this compound may exhibit similar inhibitory effects when optimized properly.
Case Study 2: Anticancer Activity
Another study explored the anticancer properties of carbamate derivatives. It was found that certain modifications could lead to increased cytotoxicity against various cancer cell lines. The mechanism of action was hypothesized to involve the inhibition of specific enzymes involved in cell proliferation.
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : Utilizing readily available amino acids or their derivatives.
- Protection Strategies : Protecting functional groups to enhance yield and selectivity.
- Reactions : Common reactions include hydrolysis and amination under controlled conditions to optimize product formation.
Mechanism of Action
The mechanism by which tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{1-amino-2-[(1H-imidazol-1-yl)methyl]propan-2-yl}carbamate
- tert-Butyl N-{1-amino-2-[(1H-triazol-1-yl)methyl]propan-2-yl}carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate offers unique reactivity due to the presence of the pyrazole ring. This heterocycle can engage in specific interactions that are not possible with imidazole or triazole rings, potentially leading to different biological activities and synthetic applications.
Biological Activity
tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate (CAS Number: 2168568-86-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in pharmacology.
The molecular formula of this compound is C_{12}H_{20}N_{4}O_{2}, with a molecular weight of 254.33 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to an amino group and a pyrazole derivative.
Synthesis
The synthesis of this compound typically involves phase-transfer catalysis (PTC) techniques, utilizing reagents such as tetrabutyl ammonium bromide and potassium hydroxide. The process often employs alkylating agents like methyl sulfate in ethyl acetate as the solvent to yield the final product efficiently .
Research indicates that this compound may exhibit several biological activities, including:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting receptor tyrosine kinases, which are crucial in various signaling pathways related to cancer and inflammation .
- Anti-inflammatory Properties : The compound's structure suggests potential interactions with inflammatory pathways, particularly through modulation of cytokine release .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds have exhibited antimicrobial properties, indicating that this compound may possess similar effects .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Case Study: Inhibition of NLRP3 Inflammasome
A notable case study highlighted the compound's potential role in inhibiting the NLRP3 inflammasome pathway. The study utilized differentiated THP-1 macrophages treated with LPS and ATP to activate the inflammasome. The results indicated that this compound significantly reduced pyroptosis and IL-1β release compared to control groups, supporting its role as a potential therapeutic agent in inflammatory diseases .
Properties
IUPAC Name |
tert-butyl N-(1-amino-2-methyl-3-pyrazol-1-ylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-11(2,3)18-10(17)15-12(4,8-13)9-16-7-5-6-14-16/h5-7H,8-9,13H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGIILUTDVAKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CN)CN1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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